(2-Bromoallyl)trimethylsilane

Catalog No.
S676958
CAS No.
81790-10-5
M.F
C6H13BrSi
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromoallyl)trimethylsilane

CAS Number

81790-10-5

Product Name

(2-Bromoallyl)trimethylsilane

IUPAC Name

2-bromoprop-2-enyl(trimethyl)silane

Molecular Formula

C6H13BrSi

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C6H13BrSi/c1-6(7)5-8(2,3)4/h1,5H2,2-4H3

InChI Key

LUPQCAARZVEFMT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC(=C)Br

Canonical SMILES

C[Si](C)(C)CC(=C)Br

Organic Synthesis

BATMS is a versatile building block in organic synthesis due to the presence of both a reactive bromoallyl group and a trimethylsilyl group. The bromoallyl group can participate in various substitution and addition reactions, while the trimethylsilyl group serves as a protecting group for the remaining silicon atom. This combination allows for the selective modification of the molecule and the creation of complex organic structures.

  • Examples of BATMS applications in organic synthesis include:
    • Synthesis of allyl silanes and silyl enol ethers [, ].
    • Construction of carbon-carbon and carbon-heteroatom bonds.
    • Modification of biomolecules for further analysis.

Materials Science

BATMS can be used as a precursor for the synthesis of silicon-containing materials. By undergoing various chemical reactions, BATMS can be transformed into thin films, polymers, and other materials with unique properties. These materials are being explored for potential applications in:

  • Electronics: Development of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) [].
  • Energy storage: As components in lithium-ion battery electrolytes.
  • Sensors: Design of selective and sensitive chemical sensors.

(2-Bromoallyl)trimethylsilane is an organosilicon compound with the molecular formula C₆H₁₃BrSi. It is characterized by the presence of a bromine atom attached to an allylic carbon, which is further bonded to a trimethylsilyl group. This compound typically appears as a colorless to light orange liquid and is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

BTMS is a flammable liquid and should be handled with care. It can irritate the skin, eyes, and respiratory system. Here are some safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood when handling BTMS.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and ignition sources.
, primarily involving nucleophilic substitutions and eliminations. For instance, it can undergo:

  • Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Elimination reactions: Under certain conditions, (2-Bromoallyl)trimethylsilane can lose bromide ions to form alkenes. This process may involve mechanisms such as E1 or E2 eliminations depending on the reaction conditions and the nature of the nucleophiles involved .

(2-Bromoallyl)trimethylsilane can be synthesized through various methods, including:

  • Halogenation of allyltrimethylsilane: This method involves treating allyltrimethylsilane with bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 2-position.
  • Reactions involving trimethylsilyl halides: Bromotrimethylsilane can react with suitable substrates to yield (2-Bromoallyl)trimethylsilane through substitution or elimination pathways .

Interaction studies involving (2-Bromoallyl)trimethylsilane focus on its reactivity with different nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a subject of interest for exploring reaction mechanisms and the development of new synthetic methodologies. Additionally, studies on its interactions with biological systems could reveal potential therapeutic uses or toxicological effects.

Several compounds are structurally similar to (2-Bromoallyl)trimethylsilane, each possessing unique properties and reactivities:

Compound NameStructure FeatureUnique Property
AllyltrimethylsilaneNo halogen substituentMore stable; less reactive than brominated analogs
2-BromoethyltrimethylsilaneEthyl group instead of allylDifferent reactivity profile due to ethyl group
Trimethylsilyl chlorideChlorine instead of bromineGenerally more reactive due to better leaving group
3-BromopropyltrimethylsilaneBromine at the 3-positionDifferent stereochemistry and reactivity

(2-Bromoallyl)trimethylsilane stands out due to its unique combination of an allylic position and a trimethylsilyl group, allowing for specific reaction pathways that are not available in other similar compounds. Its versatility in organic synthesis makes it particularly valuable in developing new materials and chemical processes.

Thermodynamic Parameters

Boiling Point and Melting Point Behavior

The boiling point behavior of (2-Bromoallyl)trimethylsilane exhibits notable variation depending on the measurement conditions and methodological approaches employed. Under reduced pressure conditions, the compound demonstrates a boiling point range of 82-85°C at 60 millimeters of mercury [1] [2]. When normalized to standard atmospheric pressure (760 millimeters of mercury), computational predictions suggest a significantly higher boiling point of 145.4±23.0°C [3], indicating substantial pressure dependence for this organosilicon compound.

The pressure-dependent boiling behavior can be understood through the compound's molecular structure and intermolecular forces. The presence of the trimethylsilyl group contributes to van der Waals interactions, while the bromine substituent on the allyl moiety introduces additional polarizability effects. These structural features result in moderate volatility characteristics that are typical of medium molecular weight organosilanes.

ParameterValueConditionsSource
Boiling Point82-85°C60 mmHgChemicalBook [1]
Boiling Point145.4±23.0°C760 mmHgChemsrc [3]
Melting PointNot AvailableStandard conditionsMultiple sources [1] [3] [4]
Flash Point30°C / 33°CClosed cupTCI [5] [6]
Flash Point87°F / 91.4°FClosed cupChemicalBook [1] [7]

The melting point of (2-Bromoallyl)trimethylsilane remains unreported in the available literature, suggesting either experimental challenges in determination or limited research focus on solid-state properties. This absence of melting point data is not uncommon for organosilane compounds that may exhibit supercooling behavior or form amorphous solids under standard crystallization conditions.

Phase Transition Characteristics

The phase transition characteristics of (2-Bromoallyl)trimethylsilane are governed by its molecular architecture and the resulting intermolecular interactions. The compound exists as a liquid under ambient conditions with a density of 1.121 grams per milliliter at 25°C [1] [2]. The specific gravity of 1.13 at 20°C [5] [8] confirms the compound's density is slightly higher than water, which is consistent with the presence of the bromine atom contributing to molecular mass.

The thermal behavior indicates that (2-Bromoallyl)trimethylsilane undergoes a conventional liquid-to-vapor phase transition without intermediate solid phases under normal handling conditions. The compound's refractive index of 1.462 at 20°C [1] and 1.46 [5] provides insight into its optical density and molecular polarizability, which are related to the electronic structure of the trimethylsilyl and bromoallyl functional groups.

Temperature-dependent phase behavior studies suggest that the compound maintains liquid-phase stability across a relatively broad temperature range. Storage recommendations of 2-8°C [1] [9] or frozen conditions below 0°C [5] [8] [10] indicate that while the compound remains stable as a liquid at refrigerated temperatures, controlled storage conditions are preferred to maintain chemical integrity and prevent degradation processes.

Physical PropertyValueTemperatureReference
Density1.121 g/mL25°CChemicalBook [1]
Specific Gravity1.1320/20°CTCI [5]
Refractive Index1.462 / 1.4620°CMultiple [1] [5]
Physical StateLiquid20°CMultiple sources [5] [8]
AppearanceColorless to yellowAmbientTCI [5]

Reactivity Under Varied Conditions

Solvent Compatibility Profiles

The solvent compatibility profile of (2-Bromoallyl)trimethylsilane demonstrates characteristic behavior expected for organosilicon compounds with both hydrophobic and moderately polar functional groups. The compound exhibits excellent solubility in alcohol, acetone, diethyl ether, tetrahydrofuran, and pentane, while being completely insoluble in water [1] [2] [11]. This solubility pattern reflects the compound's amphiphilic nature, where the trimethylsilyl group provides hydrophobic character while the bromoallyl moiety introduces moderate polarity.

Organic solvent compatibility extends to a broad range of aprotic and weakly protic systems. The documented solubility in alcohols suggests compatibility with polar protic solvents, though the extent of solubility may vary with alcohol chain length and branching. Excellent solubility in acetone and tetrahydrofuran indicates strong compatibility with polar aprotic solvents, making these systems suitable for synthetic applications and purification procedures.

The compound's solubility in hydrocarbons such as pentane demonstrates compatibility with nonpolar solvents, which is attributed to the substantial hydrocarbon character provided by the trimethylsilyl group. This broad solvent compatibility profile makes (2-Bromoallyl)trimethylsilane suitable for diverse synthetic methodologies and reaction conditions.

Solvent ClassSpecific SolventsSolubilityApplications
AlcoholsEthanol, MethanolSoluble [1]Synthetic reactions
KetonesAcetoneSoluble [1]Purification procedures
EthersDiethyl ether, THFSoluble [1]Reaction media
AlkanesPentane, HexaneSoluble [1]Extraction processes
HalogenatedCH₂Cl₂, CHCl₃Expected soluble [12]Specialized applications
AqueousWaterInsoluble [1]Phase separation

Moisture and Oxygen Sensitivity

The moisture sensitivity of (2-Bromoallyl)trimethylsilane represents a critical aspect of its handling and storage requirements. The compound is classified as highly moisture sensitive, necessitating storage under inert gas conditions such as nitrogen or argon [5] [8] [10] [13]. This sensitivity arises from the potential hydrolysis of the silicon-carbon bonds and possible reactions involving the bromoallyl functional group in the presence of water.

Exposure to atmospheric moisture can lead to gradual decomposition through hydrolysis mechanisms, potentially generating hydrogen bromide and silicon-containing byproducts. The recommended storage under inert gas atmosphere [5] [8] [10] prevents both moisture exposure and potential oxidative processes that could compromise compound integrity.

Heat sensitivity represents an additional stability concern, with storage recommendations specifying frozen conditions below 0°C [5] [8] [10] and avoidance of elevated temperatures [13] [14]. The combination of moisture and heat sensitivity suggests that decomposition pathways may be accelerated under humid, elevated temperature conditions, making environmental control essential for maintaining compound quality.

Oxygen sensitivity, while moderate compared to moisture sensitivity, contributes to the overall storage requirements. The compound may undergo slow oxidative processes, particularly at elevated temperatures or in the presence of catalytic surfaces. The requirement for inert gas storage addresses both moisture and oxygen sensitivity concerns simultaneously.

Sensitivity TypeLevelStorage RequirementsDecomposition Products
MoistureHigh [5] [13]Inert gas storageH₂O, HBr, Si compounds [15]
HeatModerate [5] [13]Frozen storage (<0°C)CO, CO₂, SiO₂, HBr [15]
OxygenLow-Moderate [13]Inert atmosphereOxidized silicon species
LightNot specifiedStandard protectionNot documented

The documented decomposition products include carbon monoxide, carbon dioxide, silicon oxides, and hydrogen bromide [15], indicating that thermal or hydrolytic decomposition involves breaking of both carbon-silicon and carbon-bromine bonds. These decomposition pathways emphasize the importance of maintaining controlled storage conditions to preserve compound integrity and prevent the formation of potentially hazardous byproducts.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(2-Bromoallyl)trimethylsilane

Dates

Last modified: 08-15-2023

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